molecular formula C14H25N3O3 B4760072 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide

1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide

Cat. No. B4760072
M. Wt: 283.37 g/mol
InChI Key: RDNORSOKGPISSU-UHFFFAOYSA-N
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Description

1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide, also known as A-412,997, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. A-412,997 is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, a G protein-coupled receptor that plays a crucial role in pain modulation, stress response, and reward pathways.

Mechanism of Action

1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide acts as a selective antagonist of the NOP receptor, which is widely distributed in the central nervous system and peripheral tissues. The NOP receptor is involved in the modulation of pain, stress response, and reward pathways. By blocking the activation of the NOP receptor, 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide can reduce pain perception and stress response, as well as modulate reward pathways.
Biochemical and Physiological Effects:
1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been shown to have significant effects on biochemical and physiological processes in animal models. It can reduce pain perception by blocking the activation of the NOP receptor, leading to a decrease in nociceptive signaling. 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide can also modulate stress response by reducing the release of stress hormones, such as corticotropin-releasing hormone (CRH), and decreasing the activation of the hypothalamic-pituitary-adrenal (HPA) axis. Additionally, 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide can modulate reward pathways by reducing the release of dopamine in the mesolimbic system.

Advantages and Limitations for Lab Experiments

1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for the NOP receptor and its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, such as its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for the study of 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide. One potential area of research is the development of novel therapeutics based on the selective targeting of the NOP receptor. Another direction is the investigation of the role of 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide in stress response and addiction, as well as its potential use in the treatment of mood disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide and its potential limitations and toxicity.

Scientific Research Applications

1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have analgesic effects in animal models of acute and chronic pain, making it a promising candidate for the treatment of pain disorders. 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has also been investigated for its potential role in stress response and addiction, as the NOP receptor plays a crucial role in these pathways. Additionally, 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been studied for its potential use in the treatment of mood disorders, such as depression and anxiety.

properties

IUPAC Name

1-acetyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-12(18)17-5-2-13(3-6-17)14(19)15-4-7-16-8-10-20-11-9-16/h13H,2-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNORSOKGPISSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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